Fmoc-D-HomoSec(Mob)-OH
Description
Fmoc-D-HomoSec(Mob)-OH is a non-natural, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a homoselenocysteine (HomoSec) backbone with a methoxybenzyl (Mob) group protecting the selenol (-SeH) side chain. The D-configuration at the α-carbon distinguishes it from its L-isomer, making it valuable for synthesizing enantiomerically defined peptides with enhanced stability or unique biochemical properties . The Mob group is acid-labile, enabling selective deprotection under mild acidic conditions, which is critical for solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction and Protection of Selenocystine
The synthesis begins with the reduction of selenocystine, a dimeric form of selenocysteine, to its selenol (SeH) form. Tris(2-carboxyethyl)phosphine (TCEP) is commonly employed for this reduction in aqueous or organic solvents. Following reduction, the selenol group is protected with the Mob group using 4-methoxybenzyl chloride (Mob-Cl) under mildly basic conditions (e.g., in dichloromethane with diisopropylethylamine). This step ensures selective protection of the selenol moiety while preserving the Fmoc group on the α-amino terminus.
Incorporation into Solid-Phase Peptide Synthesis
This compound is primarily utilized in Fmoc-SPPS. The compound is coupled to a resin-bound peptide chain using activation reagents such as N,N'-diisopropylcarbodiimide (DIC) paired with 1-hydroxy-7-azabenzotriazole (HOAt). A five-fold molar excess of the amino acid derivative is typically employed, with coupling times extending to 2 hours to ensure complete reaction. Monitoring via Kaiser or bromophenol blue tests confirms coupling efficiency.
Key Reaction Parameters and Optimization
Table 1: Physicochemical Properties of this compound
Resin Selection and Loading
Low-loading resins (e.g., ChemMatrix or TentaGel S PHB) are preferred to minimize steric hindrance and aggregation during synthesis. For instance, Fmoc-Lys(Boc)-HMPB-ChemMatrix resin (0.40 mmol/g loading) has demonstrated superior performance in analogous selenocysteine-containing peptides.
Coupling Reagents and Efficiency
Comparative studies highlight the efficacy of phosphonium/uronium salts (e.g., HBTU/HOAt) over carbodiimides for challenging sequences. However, for this compound, DIC/HOAt activation achieves >95% coupling efficiency within 2 hours, as validated by RP-HPLC.
Orthogonal Deprotection Strategies
Sequential Removal of Protecting Groups
The Mob group on selenium is cleaved under strong acidic conditions (e.g., trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA)). This step is orthogonal to Fmoc removal, which requires piperidine (20% in DMF). Careful timing and temperature control (-20°C during TFMSA treatment) prevent premature deprotection or side reactions.
Oxidative Folding and Diselenide Formation
In peptides containing multiple selenocysteine residues, oxidative folding is critical. Iodine (0.1 M in DMSO/H₂O) facilitates diselenide bond formation, though over-oxidation must be mitigated by limiting reaction times to <1 hour.
Challenges and Mitigation Strategies
Aggregation During Synthesis
The incorporation of pseudoproline dipeptides at β-turn regions (e.g., replacing Ser/Thr with pseudoprolines) reduces chain aggregation, improving crude peptide yields by >30%.
Side Reactions
Aspartimide formation and diketopiperazine (DKP) cyclization are minimized by using O-acylisourea activators and maintaining coupling temperatures below 25°C.
Industrial-Scale Production Insights
Commercial suppliers (e.g., ChemPep, Meryer) synthesize this compound at scales up to 5g, with pricing tiers reflecting batch size ($2,025/g for 1g; $5,569 for 5g). Process optimization focuses on reducing TFA usage during cleavage and improving HPLC purification yields (>38% after three pseudoproline modifications) .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide, while the Mob group can be removed using acidic conditions like trifluoroacetic acid in the presence of scavengers.
Coupling Reactions: Fmoc-D-HomoSec(Mob)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Mob Deprotection: Trifluoroacetic acid in the presence of scavengers.
Peptide Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and Mob groups yields D-homoserine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H25NO5Se
- Molecular Weight : 510.4 g/mol
- IUPAC Name : (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methoxybenzyl (Mob) protecting group on the side chain, which facilitate its use in solid-phase peptide synthesis (SPPS).
Peptide Synthesis
Fmoc-D-HomoSec(Mob)-OH is extensively used in the synthesis of peptides, particularly through solid-phase methods. The presence of the Fmoc group allows for selective deprotection and coupling reactions, making it easier to construct complex peptide chains. This compound is particularly advantageous in synthesizing peptides that require the incorporation of seleno amino acids, which can exhibit enhanced biological activities compared to their sulfur counterparts.
Protein Engineering
In protein engineering, this compound is employed to design and synthesize modified proteins with specific functionalities. The unique properties of seleno amino acids can lead to proteins with altered stability and reactivity, making them suitable for various applications in biotechnology and therapeutics .
Drug Development
The compound plays a significant role in developing peptide-based therapeutics. Research indicates that peptides containing selenocysteine may have improved pharmacological properties, including increased resistance to oxidative stress and enhanced activity against certain diseases such as cancer and neurodegenerative disorders . The incorporation of selenium into peptides can also influence their interactions with biological molecules, potentially leading to novel therapeutic agents.
Bioconjugation
This compound is utilized in bioconjugation processes, where peptides are attached to various biomolecules. This application enhances the specificity and efficacy of targeted therapies, particularly in cancer treatment and drug delivery systems. The unique reactivity of seleno amino acids enables the formation of stable conjugates that can improve therapeutic outcomes .
Case Study 1: Antioxidant Peptides
Research has demonstrated that peptides synthesized using this compound exhibit antioxidant properties due to the presence of selenium. These peptides were shown to scavenge reactive oxygen species more effectively than their sulfur-containing analogs, highlighting their potential for use in treating oxidative stress-related diseases.
Case Study 2: Neuropeptide Research
In studies focusing on neuropeptides, peptides containing this compound were found to interact differently with receptors compared to traditional cysteine-containing peptides. This difference in interaction suggests potential applications in developing drugs targeting neurological disorders .
Mechanism of Action
Mechanism:
Peptide Bond Formation: Fmoc-D-HomoSec(Mob)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group of another amino acid.
Deprotection: The Fmoc and Mob groups are removed under specific conditions to yield the free amino acid or peptide.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide chains.
Comparison with Similar Compounds
Structural and Functional Analogues
Fmoc-D-HomoSec(pMeBzl)-OH
- Structure : Features a p-methylbenzyl (pMeBzl) group instead of Mob.
- Molecular Weight: 508.5 g/mol (C27H27NO4Se).
- Applications : Used in peptides requiring robust side-chain protection under basic conditions. The pMeBzl group offers stability comparable to Trt (triphenylmethyl) but with distinct deprotection kinetics .
- Deprotection : Requires stronger acids (e.g., 3% TFA in DCM) compared to Mob, which may necessitate optimization to avoid side reactions .
Fmoc-D-Dap(Ac)-OH
- Structure: D-2,3-diaminopropionic acid (Dap) with an acetyl (Ac) side-chain protection.
- Molecular Weight : 360.38 g/mol (C20H20N2O5).
- Applications : Ideal for introducing stable amide bonds or metal-chelating motifs. The Ac group is stable under SPPS conditions but requires harsh basic conditions (e.g., hydrazine) for removal, limiting its compatibility with acid-labile resins .
Fmoc-L-Dab(Alloc)-OH
- Structure: L-2,4-diaminobutyric acid (Dab) with an allyloxycarbonyl (Alloc) group.
- Molecular Weight : 432.45 g/mol (C22H24N2O6).
- Applications : The Alloc group is removed via palladium catalysis, enabling orthogonal deprotection in complex peptide sequences. This contrasts with Mob, which relies on acidolysis .
Protecting Group Stability and Deprotection
Key Findings :
Biological Activity
Fmoc-D-HomoSec(Mob)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-homo-selenocysteine, is a specialized amino acid derivative used primarily in peptide synthesis. It incorporates the amino acid D-homo-selenocysteine, a seleno analog of cysteine, which imparts unique biological properties due to the presence of selenium. This compound is particularly relevant in the fields of biochemistry and medicinal chemistry, where it has been studied for its potential therapeutic applications.
- Molecular Formula : C₃₃H₃₃N₃O₅Se
- Molecular Weight : Approximately 510.44 g/mol
- Structure : The Fmoc group serves as a protective moiety for the amino function, facilitating solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Related Compounds
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Fmoc-L-Sec(Mob)-OH | Contains L-selenocysteine instead of D-homo-selenocysteine | Enantiomeric counterpart with different biological activity |
| Fmoc-D-Sec(Mob)-OH | Similar structure but uses D-selenocysteine | Focused on D-enantiomer, impacting stability and reactivity |
| Fmoc-L-Cys(Mob)-OH | Contains cysteine instead of seleno derivatives | Lacks selenium; serves as a comparison for redox activity |
| Fmoc-D-Met-OH | Contains methionine | Provides insight into sulfur-containing amino acids versus selenium |
Selenium, as found in this compound, plays a critical role in various biological processes. Selenoproteins containing selenocysteine are known to participate in redox reactions and antioxidant defense mechanisms. The unique properties of selenium allow these proteins to interact differently with reactive oxygen species (ROS) compared to their sulfur-containing counterparts, such as cysteine.
Therapeutic Potential
Research indicates that compounds containing selenocysteine may exhibit therapeutic effects against diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that peptides incorporating selenocysteine can demonstrate altered binding affinities and catalytic activities compared to peptides containing only cysteine. This alteration can enhance their efficacy in biological systems.
Case Study: Antioxidant Activity
A study explored the antioxidant properties of peptides synthesized with this compound. The results indicated that these peptides exhibited significantly higher resistance to oxidative stress compared to their cysteine-containing analogs. This suggests potential applications in developing antioxidant therapies.
Experimental Findings
The synthesis of peptides using this compound has been documented in various studies. These peptides were tested for their biological activities using in vitro assays.
Table 2: Summary of Experimental Findings
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-D-HomoSec(Mob)-OH with high enantiomeric purity?
- Methodological Answer : The synthesis of Fmoc-protected non-natural amino acids typically involves diastereoselective amidomethylation or alkylation of oxazolidinone intermediates, followed by chiral auxiliary removal and protective group exchange . Key steps include:
- Enolate Formation : Use TiCl₄ to generate Ti-enolates from oxazolidinone precursors, ensuring controlled reactivity.
- Diastereoselective Addition : Introduce side-chain functionalities (e.g., Mob-protected selenocysteine) with reagents like CbzNHCH₂OMe, achieving >90% diastereoselectivity .
- Deprotection and Purification : Remove chiral auxiliaries with LiOH/NaOH, followed by Fmoc-protection via carbodiimide coupling. Purify via reversed-phase HPLC to isolate enantiomers .
- Validation : Confirm purity using optical rotation, ¹H/¹³C-NMR, and mass spectrometry.
Q. How should researchers handle this compound to prevent degradation during peptide synthesis?
- Methodological Answer :
- Storage : Store at -20°C in anhydrous DMF or DMSO under inert gas (N₂/Ar) to prevent oxidation of the selenocysteine side chain .
- Handling : Use gloveboxes for moisture-sensitive steps. Pre-activate carboxyl groups with HOBt/DIC before coupling to minimize side reactions .
- Stability Monitoring : Perform TLC or LC-MS at each coupling step to detect premature Fmoc-deprotection or selenol oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Structural Ambiguities : Compare experimental ¹H/¹³C-NMR shifts with computational models (DFT calculations) to assign stereochemistry .
- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .
- Dynamic Effects : Analyze variable-temperature NMR to identify conformational flexibility that may obscure resonance splitting .
Q. What strategies optimize the incorporation of this compound into β-peptides for studying selenol-mediated redox activity?
- Methodological Answer :
- Solid-Phase Synthesis : Use Rink amide resin with HBTU activation, coupling at 50°C for 1 hour to enhance selenocysteine reactivity .
- Side-Chain Protection : Retain Mob (4-methoxybenzyl) protection until global deprotection with TFA/thioanisole to prevent selenol oxidation .
- Functional Assays : Post-synthesis, quantify redox activity via Ellman’s reagent (DTNB) to measure free selenol groups, correlating with peptide folding efficiency .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Scale-Up Modifications : Replace batch reactions with flow chemistry to improve heat/mass transfer during enolate formation .
- Byproduct Mitigation : Use scavenger resins (e.g., trisamine) during Fmoc-deprotection to trap excess piperidine and prevent selenol alkylation .
- Process Analytics : Implement in-line FTIR to monitor reaction progress and optimize quenching times .
Data Management and Reproducibility
Q. What metadata should accompany experimental data for this compound to ensure reproducibility?
- Methodological Answer :
- Essential Metadata :
- Synthetic protocols (solvent ratios, temperature gradients).
- Chromatography conditions (column type, gradient profile).
- Spectroscopic raw data (NMR FID files, mass spec parameters) .
- FAIR Compliance : Use structured templates (e.g., ISA-Tab) to document datasets, ensuring interoperability across peptide synthesis platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
